1,4-Cyclooctadiene

Isomerization catalysis Cyclooctadiene synthesis Nickel catalysis

1,4-Cyclooctadiene (1,4-COD; C₈H₁₂; MW 108.18 g/mol; CAS 1073-07-0) is the 1,4-isomer of cyclooctadiene, existing as a colorless liquid with a reported melting point of 220 K (−53 °C) and estimated boiling point of ~147.85 °C. As an unconjugated cyclic diene, its double bond geometry confers distinct reactivity and thermodynamic properties compared to the more widely available 1,5-cyclooctadiene (1,5-COD; CAS 111-78-4) and the less stable 1,3-cyclooctadiene (1,3-COD; CAS 1700-10-3).

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 1073-07-0
Cat. No. B086759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclooctadiene
CAS1073-07-0
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESC1CC=CCC=CC1
InChIInChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,5,7H,3-4,6,8H2/b2-1-,7-5-
InChIKeyDNZZPKYSGRTNGK-PQZOIKATSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Cyclooctadiene (CAS 1073-07-0) Procurement Guide: Key Differentiators vs. 1,5- and 1,3-Cyclooctadiene Isomers


1,4-Cyclooctadiene (1,4-COD; C₈H₁₂; MW 108.18 g/mol; CAS 1073-07-0) is the 1,4-isomer of cyclooctadiene, existing as a colorless liquid with a reported melting point of 220 K (−53 °C) and estimated boiling point of ~147.85 °C [1][2]. As an unconjugated cyclic diene, its double bond geometry confers distinct reactivity and thermodynamic properties compared to the more widely available 1,5-cyclooctadiene (1,5-COD; CAS 111-78-4) and the less stable 1,3-cyclooctadiene (1,3-COD; CAS 1700-10-3). 1,4-COD is primarily produced via catalytic isomerization of 1,5-COD and serves as a precursor to specialty polyalkenamers and oxidatively drying oils [3][4].

Why 1,5-Cyclooctadiene Cannot Substitute for 1,4-Cyclooctadiene in Metathesis Polymerization and Selective Synthesis


Although 1,5-cyclooctadiene (1,5-COD) is the most abundant and least expensive cyclooctadiene isomer, it cannot serve as a direct replacement for 1,4-COD in applications requiring an unconjugated diene with a specific double bond spacing. Ring-opening metathesis polymerization (ROMP) of 1,4-COD yields a polybutadiene-like rubber with an alternating copoly(propen-penten)amer structure—a polymer architecture fundamentally inaccessible from 1,5-COD due to the different positioning of the double bonds along the eight-membered ring [1]. Furthermore, the thermodynamic equilibrium among 1,3-, 1,4-, and 1,5-COD isomers dictates that 1,4-COD is an intermediate in the isomerization cascade; ab initio calculations demonstrate that each isomer occupies a distinct free energy minimum, meaning that reaction outcomes are isomer-specific and cannot be interchanged without altering product distribution [2]. In catalytic hydrogenation, 1,4-COD exhibits distinct selectivity patterns: while 1,3- and 1,5-COD can be selectively hydrogenated to cyclooctene under mild conditions, 1,4-COD's unconjugated diene structure requires different catalyst systems to achieve comparable selectivity, as demonstrated in Ru-mediated hydrogenation studies [3][4].

1,4-Cyclooctadiene: Quantitative Performance Data vs. 1,5-Cyclooctadiene and 1,3-Cyclooctadiene


Catalytic Isomerization: 93% Selectivity to 1,4-COD at −30 °C Using Ni(acac)₂–Et₃Al₂Cl₃–Phosphite System

In a head-to-head evaluation of phosphorus ligands for the isomerization of 1,5-cyclooctadiene, the Ni(acac)₂–Et₃Al₂Cl₃–L-3 catalyst system (L-3 = 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) achieved 93% selectivity for 1,4-COD at 66% conversion of 1,5-COD at −30 °C in toluene [1]. This selectivity represents a dramatic improvement over other phosphorus ligands tested in the same study, where product distributions shifted toward 1,3-COD or oligomeric byproducts. Notably, the catalyst exhibited substantially lower activity toward 1,4-COD itself and was rapidly deactivated by the accumulated 1,4-COD product, a kinetic feature that paradoxically enabled the high selectivity by preventing further isomerization to 1,3-COD [1].

Isomerization catalysis Cyclooctadiene synthesis Nickel catalysis Phosphite ligands

Photochemical Precursor: 1,5-COD → 1,4-COD Rearrangement with Kinetic Isotope Effect kH/kD = 1.55

The photorearrangement of 1,5-cyclooctadiene to 1,4-cyclooctadiene catalyzed by rhodium(I) chloride under 254 nm irradiation proceeds via an intramolecular [1,3] hydrogen shift. Deuterium labeling experiments revealed a kinetic isotope effect (kH/kD) of 1.55 ± 0.03 for this transformation, indicating that allylic C–H bond cleavage is rate-determining [1]. This photochemical pathway is distinct from thermal isomerization routes and enables selective access to 1,4-COD under mild conditions without the high temperatures or strong Lewis acids required for thermal methods. In contrast, analogous photolysis of 1,5-COD with cuprous chloride (process ii) yields tricyclooctane (30% yield), while rhodium chloride (process iii) yields a mixture containing 1,3-COD, bicyclo[4.2.0]octene-7, and 1,4-COD [2].

Photochemistry Rhodium catalysis Deuterium isotope effect Mechanistic studies

Oxidatively Drying Oils: 1,4-COD-Derived Oils Exceed Tung Oil in Drying Rate with up to 44% Conjugated Double Bonds

Low molecular weight polymers derived from 1,4-cyclooctadiene via metathesis polymerization function as oxidatively drying oils. After further isomerization treatment, these materials contain up to 44% conjugated double bonds and exceed Chinese wood oil (tung oil) in drying rate [1]. Tung oil, a natural drying oil rich in α-eleostearic acid (~80% conjugated triene), is the benchmark for rapid air-drying coatings. The observation that 1,4-COD-derived oils surpass this benchmark is directly attributable to the unique alternating copoly(propen-penten)amer backbone generated from 1,4-COD, which upon isomerization yields a high density of conjugation sites unavailable from polymers of 1,5-COD or cyclooctene.

Drying oils Polymer coatings Metathesis polymerization Conjugated dienes

Thermodynamic Stability: 1,4-COD Occupies Intermediate Free Energy Minimum Between 1,5- and 1,3-COD

Ab initio Hartree-Fock calculations of the gas-phase equilibria among 1,3-, 1,4-, and 1,5-cis,cis-cyclooctadienes reveal that 1,4-COD occupies a distinct free energy minimum intermediate between 1,5-COD (most stable) and 1,3-COD (least stable) [1]. This thermodynamic positioning explains why 1,4-COD is the kinetically favored intermediate in isomerization cascades: 1,5-COD → 1,4-COD occurs more readily than 1,4-COD → 1,3-COD under many catalytic conditions. The calculated population distributions at various temperatures show good agreement with experimental isomerization data, validating that 1,4-COD can be selectively accumulated when the reaction is quenched before equilibration to the 1,5-COD thermodynamic sink [1]. This computational framework provides a rational basis for optimizing preparative isomerization processes.

Computational chemistry Thermodynamics Isomerization Ab initio calculations

Iridium-Catalyzed Isomerization: 65% Yield of 1,4-COD from 1,5-COD Using Heterogenized Ir Catalysts

In a comparative study of Group 8 and 9 metal carbonyl clusters as catalysts for 1,5-cyclooctadiene isomerization, heterogenized iridium catalysts achieved yields of 1,4-COD as high as 65% [1]. This represents a practical yield benchmark for preparative-scale synthesis. The study evaluated both homogeneous and heterogenized catalysts, finding that ruthenium-based heterogenized systems exhibited the highest overall activity, while iridium catalysts offered the optimal balance of activity and selectivity toward the 1,4-isomer intermediate. This 65% yield provides a target reference point for evaluating alternative catalytic systems and for establishing procurement specifications regarding isomeric purity.

Iridium catalysis Isomerization Heterogeneous catalysis Process optimization

Enhanced Z/E Kinetic Selectivity in Cross-Metathesis with 1,4-COD Substrate Motif

A ruthenium complex bearing an anti-Bredt N-heterocyclic carbene ligand demonstrated enhanced Z/E kinetic selectivity over classical NHC-based catalysts in the cross-metathesis of cis-1,4-diacetoxy-2-butene with allylbenzene—a substrate system that mimics the 1,4-diene geometry of 1,4-cyclooctadiene [1]. The same catalyst system also enabled ring-opening metathesis polymerization (ROMP) of cyclooctadiene. This enhanced stereocontrol is particularly relevant for 1,4-COD-derived materials, as the Z/E ratio of the polymer backbone directly influences mechanical and thermal properties of the resulting polyalkenamers. While this study does not directly quantify the Z/E ratio for 1,4-COD polymerization, it establishes that the 1,4-diene motif can be processed with high stereoselectivity using next-generation Ru catalysts.

Olefin metathesis Ruthenium catalysis Stereoselectivity N-heterocyclic carbene

High-Value Application Scenarios for 1,4-Cyclooctadiene (CAS 1073-07-0) Based on Quantified Performance Evidence


Synthesis of Alternating Copoly(propen-penten)amer Elastomers via ROMP

1,4-Cyclooctadiene undergoes ring-opening metathesis polymerization (ROMP) to yield a polybutadiene-like rubber with an alternating copoly(propen-penten)amer backbone [1]. This polymer architecture is structurally distinct from polymers derived from 1,5-COD or cyclooctene and cannot be accessed via any alternative monomer. The alternating sequence of three- and five-carbon units between double bonds imparts unique viscoelastic properties, positioning 1,4-COD as an irreplaceable monomer for specialty elastomers where precise control of double bond spacing is critical for crosslinking density and final mechanical performance. Procurement justification: 1,5-COD cannot produce this alternating microstructure; only 1,4-COD yields the desired backbone architecture.

High-Performance Oxidatively Drying Oils for Rapid-Cure Coatings

Low molecular weight polymers derived from 1,4-COD function as oxidatively drying oils that, after further isomerization, contain up to 44% conjugated double bonds and exceed tung oil (Chinese wood oil) in drying rate [1]. This establishes 1,4-COD-derived drying oils as a synthetic alternative to natural drying oils with superior drying kinetics. Applications include alkyd resin modifiers, printing inks, and air-drying protective coatings where faster drying translates to increased production throughput and reduced volatile organic compound (VOC) emissions from solvent-borne formulations. Procurement justification: Only 1,4-COD-derived polymers achieve the specific conjugation density required to surpass tung oil performance; 1,5-COD polymers lack the requisite backbone geometry for efficient conjugation.

Crosslinker Component in Ethylene-Propylene-Cyclooctadiene (EPCD) Terpolymers

1,4-Cyclooctadiene and its derivatives (e.g., 6-(2,7-octadienyl)-1,4-cyclooctadiene) are established crosslinking agents in synthetic rubber production, particularly for tire applications and polyolefin copolymers [1]. The 1,4-diene motif provides two unconjugated double bonds with optimal spacing for sulfur vulcanization and peroxide crosslinking. Studies of low-unsaturation rubbers demonstrate that ethylene-propylene-cyclooctadiene terpolymers exhibit crosslinking rate constants that differ significantly from ethylene-propylene-dicyclopentadiene terpolymers, with the cyclooctadiene-containing terpolymers showing the highest crosslinking rates among the elastomers tested [2]. Procurement justification: The specific spacing of the 1,4-diene double bonds yields a distinct crosslinking kinetic profile that cannot be replicated using 1,5-COD or other diene monomers.

Precursor to Degradable Polybutadiene and Polyethylene Telechelics

1,4-Cyclooctadiene copolymerized with acetal-containing comonomers (e.g., 4,7-dihydro-1,3-dioxepin) via ROMP yields degradable copolymers that serve as versatile precursors to 1,4-hydroxytelechelic polybutadiene and hydroxytelechelic polyethylene [1]. The acetal units provide hydrolytically labile cleavage sites, enabling controlled degradation to well-defined telechelic oligomers with terminal hydroxyl functionality. This application exploits the unique ROMP behavior of 1,4-COD to generate polybutadiene-like segments that cannot be obtained from 1,5-COD polymerization. Procurement justification: Only 1,4-COD yields the specific polyalkenamer sequence required for subsequent degradation to telechelic polybutadiene; 1,5-COD produces a different polymer backbone incompatible with the degradation strategy.

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